molecular formula C15H15ClO2S B14315916 Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- CAS No. 110210-24-7

Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-

Cat. No.: B14315916
CAS No.: 110210-24-7
M. Wt: 294.8 g/mol
InChI Key: OCVRYFXLOFEYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a sulfonyl group attached to an ethyl chain, which is further connected to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- typically involves multiple steps:

    Chlorination of Benzene: The initial step involves the chlorination of benzene to produce chlorobenzene. This reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).

    Sulfonation: The chlorobenzene undergoes sulfonation with sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4) to introduce the sulfonyl group.

    Alkylation: The sulfonated product is then subjected to Friedel-Crafts alkylation using an alkyl halide, such as ethyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Coupling with Methylphenyl Group: Finally, the ethyl-substituted product is coupled with a methylphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium amide (NaNH2) or sodium methoxide (NaOCH3) are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of sulfonyl groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets, affecting pathways such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-4-methyl-: Similar structure but lacks the sulfonyl group.

    Benzene, 1-chloro-4-ethyl-: Similar structure but lacks the methylphenyl group.

    Toluene, p-chloro-: Similar structure but lacks the sulfonyl and ethyl groups.

Uniqueness

Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- is unique due to the presence of both the sulfonyl and methylphenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

110210-24-7

Molecular Formula

C15H15ClO2S

Molecular Weight

294.8 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)ethylsulfonyl]-4-methylbenzene

InChI

InChI=1S/C15H15ClO2S/c1-12-2-8-15(9-3-12)19(17,18)11-10-13-4-6-14(16)7-5-13/h2-9H,10-11H2,1H3

InChI Key

OCVRYFXLOFEYJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.